molecular formula C15H15NO2S B13142712 Benzyl (2-(methylthio)phenyl)carbamate

Benzyl (2-(methylthio)phenyl)carbamate

Cat. No.: B13142712
M. Wt: 273.4 g/mol
InChI Key: ZUCUHAQRKQPEQC-UHFFFAOYSA-N
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Description

Benzyl (2-(methylthio)phenyl)carbamate (CAS 338968-00-6) is an organic compound belonging to the carbamate class, with a molecular formula of C 15 H 17 NO 3 S and a molecular weight of 291.37 g/mol [ ]. This reagent features a benzyloxycarbonyl (Cbz) group and a methylthio substituent on its phenyl ring, making it a valuable building block in organic synthesis and medicinal chemistry research [ ]. The primary research value of this compound lies in its potential as an enzyme inhibitor. Specifically, derivatives of this compound have been studied for their significant ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [ ]. These enzymes are crucial for neurotransmission, and their inhibition is a key therapeutic strategy for investigating treatments for neurological conditions such as Alzheimer's disease [ ]. The compound's mechanism of action involves interacting with the active sites of these cholinesterase enzymes, thereby increasing acetylcholine levels, which is a cornerstone of the cholinergic hypothesis for alleviating Alzheimer's symptoms [ ]. In synthetic chemistry, the structure of this compound offers versatile reactivity. The methylthio group can be selectively oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid [ ]. Furthermore, the carbamate group can be reduced to an amine using hydride sources such as lithium aluminum hydride, providing a route to novel amine derivatives [ ]. The compound is synthesized through the reaction of benzyl chloroformate with 2-(methylthio)aniline, often in the presence of a base like triethylamine [ ]. This product is intended for research use only and is not approved for human or veterinary therapeutic applications [ ]. Please note that this item may be temporarily out of stock [ ]. Researchers are encouraged to consult the supplied safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

benzyl N-(2-methylsulfanylphenyl)carbamate

InChI

InChI=1S/C15H15NO2S/c1-19-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

ZUCUHAQRKQPEQC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 2 Methylthio Phenyl Carbamate and Analogous Structural Classes

Direct Synthesis of Benzyl (B1604629) (2-(methylthio)phenyl)carbamate

Direct synthetic methods offer a streamlined approach to the target molecule, often involving the formation of the carbamate (B1207046) bond in a single key step from readily available precursors.

A primary strategy for the synthesis of aryl carbamates involves the reaction of an amino-substituted phenolic precursor with a benzyl-containing electrophile. The direct synthesis of Benzyl (2-(methylthio)phenyl)carbamate can be achieved by reacting 2-(methylthio)aniline (B147308) with benzyl chloroformate. evitachem.com This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. evitachem.com The choice of solvent is crucial, with dichloromethane (B109758) being a common option. evitachem.com

Another strategic approach involves the use of mixed carbonates. For instance, p-nitrophenyl chloroformate can react with an alcohol in the presence of a base to form an activated carbonate. This intermediate is then used to alkoxycarbonylate a suitable amine, yielding the desired carbamate. acs.org This method provides a versatile route to a wide range of carbamate derivatives. acs.org

Precursor 1Precursor 2Reagent/CatalystProductRef
2-(methylthio)anilineBenzyl chloroformateTriethylamineThis compound evitachem.com
Alcoholp-Nitrophenyl chloroformateBaseActivated Carbonate acs.org
AmineActivated Carbonate-Carbamate Derivative acs.org

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, including those in carbamates. An efficient synthesis of N-aryl carbamates can be achieved by the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.govorganic-chemistry.orgmit.edu This methodology allows for the in situ generation of an aryl isocyanate, which is then trapped by the alcohol to form the carbamate. organic-chemistry.org The use of aryl triflates as electrophiles expands the substrate scope of this transformation. nih.govmit.edu

The reaction conditions typically involve a palladium catalyst, such as Pd2(dba)3, a suitable ligand, and a base. nih.gov The choice of ligand is critical for the efficiency of the catalytic cycle. This method is advantageous as it provides direct access to a variety of carbamate protecting groups and precursors for polyurethane materials. nih.govorganic-chemistry.orgmit.edu The palladium-catalyzed ortho-C−H amidation of anilides using N-nosyloxycarbamates has also been developed for the synthesis of 2-aminoanilines, which can be precursors to carbamates. acs.org

Aryl ElectrophileNitrogen SourceAlcoholCatalyst SystemProductRef
Aryl Chloride/TriflateSodium CyanatePrimary/Secondary AlcoholPd₂(dba)₃ / LigandN-Aryl Carbamate nih.gov
AnilideN-Nosyloxycarbamate-Pd(OAc)₂ortho-Amidated Aniline acs.org

Indirect Synthetic Routes and Functional Group Interconversions Leading to the Carbamate Moiety

Indirect methods involve the formation of the carbamate functionality through a series of reactions, often involving the generation and subsequent reaction of a key intermediate.

One-pot syntheses are highly desirable as they reduce the need for isolation and purification of intermediates, saving time and resources. A novel one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates has been developed from Cbz-protected amines. rsc.org In this process, isocyanates are generated in situ and react with alcohols to afford the corresponding carbamates in high yields. rsc.org

Another efficient one-pot method involves the reaction of amines with carbon dioxide and an organic electrophile, such as an alkyl halide, in the presence of a cesium base. google.com This approach provides good yields of carbamates at mild temperatures. google.com The use of CO2 as a C1 source is particularly attractive due to its abundance, low cost, and non-toxic nature. psu.edu Basic catalysts have been shown to be effective in converting a variety of amines and alcohols into carbamates using carbon dioxide. psu.edu Continuous flow processes have also been developed, coupling a Curtius rearrangement with biocatalytic steps to produce valuable Cbz-carbamate products. nih.govbeilstein-journals.orgvapourtec.com

Nitrogen PrecursorCarbonyl SourceElectrophile/AlcoholCatalyst/ReagentProductRef
Cbz-protected amine-Alcohol2-Chloropyridine, Tf₂OCarbamate rsc.org
AmineCarbon DioxideAlkyl HalideCesium CarbonateCarbamate google.com
AmineCarbon DioxideAlcoholBasic CatalystCarbamate psu.edu
Carboxylic Acid-Benzyl AlcoholDPPA, TriethylamineCbz-Carbamate nih.govbeilstein-journals.org

The generation of isocyanate intermediates is a common and versatile strategy for the synthesis of carbamates. These highly reactive species can be readily trapped by alcohols to form the desired carbamate linkage. Several methods exist for the generation of isocyanates:

From Amines and CO2: A mild and metal-free synthesis of aryl isocyanates from arylamines and carbon dioxide has been developed. The carbamic acid intermediate is dehydrated using activated sulfonium (B1226848) reagents to generate the isocyanate. acs.orgorganic-chemistry.org

Curtius Rearrangement: The reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide (B81097) produces an acyl azide. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which is then trapped by an alcohol. organic-chemistry.org

Hofmann Rearrangement: This classic method converts primary carboxamides into carbamates via an isocyanate intermediate, with the loss of one carbon atom. acs.org

From Hydroxamic Acids: The Lossen rearrangement of hydroxamic acids, mediated by carbonyldiimidazole, provides a green alternative for isocyanate generation, with imidazole (B134444) and CO2 as the only byproducts. organic-chemistry.org

Isocyanate PrecursorReagent(s)IntermediateTrapping AgentProductRef
Arylamine, CO₂DBU, Activated Sulfonium ReagentCarbamic AcidAlcoholCarbamate acs.orgorganic-chemistry.org
Carboxylic Acid(Boc)₂O, NaN₃Acyl AzideAlcoholCarbamate organic-chemistry.org
Primary CarboxamideBromine, Base-AlcoholCarbamate acs.org
Hydroxamic AcidCarbonyldiimidazole-AlcoholCarbamate organic-chemistry.org

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and developing cost-effective and scalable synthetic processes. Key parameters that are often optimized include temperature, catalyst loading, solvent, and the molar ratio of reactants.

For the synthesis of carbamates from amines, alcohols, and CO2, temperature plays a significant role. Studies have shown that for certain systems, an optimal temperature exists to achieve the highest carbamate yields, as higher temperatures can lead to a decrease in conversion due to the exothermic nature of the reaction. psu.edu The amount of catalyst is also critical; for instance, in a Cs2CO3-catalyzed system, a sufficient amount of the catalyst was found to be necessary for good yields. psu.edu

In metal-catalyzed reactions, such as the palladium-catalyzed synthesis of N-aryl carbamates, preheating the palladium catalyst and ligand prior to their addition to the reaction mixture can lead to a high-yielding process. nih.gov The choice of base and solvent can also significantly impact the reaction outcome. rsc.org For zinc chloride-catalyzed carbamate synthesis, a systematic increase in the equivalence of the catalyst led to a corresponding increase in the product yield up to a certain point. researchgate.net

The use of continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and safety, especially for reactions involving hazardous intermediates like isocyanates. nih.govbeilstein-journals.orgvapourtec.com

Reaction TypeOptimized ParameterEffect on Yield/ReactionRef
Carbamate synthesis from CO₂TemperatureOptimal temperature maximizes yield; higher temperatures can decrease conversion. psu.edu
Carbamate synthesis from CO₂Catalyst AmountSufficient catalyst is necessary for good yields. psu.edu
Palladium-catalyzed carbamate synthesisCatalyst PreheatingLeads to a high-yielding process. nih.gov
Zinc Chloride-catalyzed carbamate synthesisCatalyst LoadingIncreasing catalyst equivalence improves yield up to an optimal point. researchgate.net
General Carbamate SynthesisContinuous FlowImproved control over parameters, enhanced safety and yields. nih.govbeilstein-journals.orgvapourtec.com

Mechanistic Investigations and Chemical Transformations of Benzyl 2 Methylthio Phenyl Carbamate

Reactivity at the Carbamate (B1207046) Linkage

The carbamate group (-NH-C(=O)-O-) is a key reactive center in the molecule. It is an amide-ester hybrid, and its chemistry is central to its use as a protective group in organic synthesis. The benzyl (B1604629) carbamate, often abbreviated as Cbz or Z, is a widely used protecting group for amines. masterorganicchemistry.comwikipedia.org

Nucleophilic Acyl Substitution and Decarbamoylation Reactions (e.g., base-induced cleavage)

The carbonyl carbon of the carbamate is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction is the basis for the cleavage (decarbamoylation) of the carbamate group to release the parent amine.

Under basic conditions, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. byjus.comyoutube.com The subsequent collapse of this intermediate expels the leaving group. For aryl carbamates, the mechanism of base-induced cleavage can be complex. Phenyl carbamates derived from primary amines may react through an E1cb-type mechanism, which involves the formation of an isocyanate intermediate in situ. nih.gov

A variety of nucleophilic reagents can effect this transformation. For instance, a method utilizing 2-mercaptoethanol (B42355) with a base like potassium phosphate (B84403) has been developed for the deprotection of Cbz-protected amines. chemistryviews.orgorganic-chemistry.org This approach is notable for its compatibility with sulfur-containing compounds that might poison traditional hydrogenation catalysts. chemistryviews.org

Reagent SystemSolventTemperature (°C)Outcome
2-Mercaptoethanol, K₃PO₄N,N-dimethylacetamide (DMAc)75Cleavage of Cbz group
Diethylenetriamine--Chemoselective cleavage
Tetrabutylammonium fluoride (B91410) (TBAF)Tetrahydrofuran (THF)-Removal of carbamate

This table summarizes various reagent systems used for the cleavage of carbamate protecting groups under nucleophilic conditions. organic-chemistry.org

Nitrene Transfer Reactions Involving Carbamate Derivatives

Carbamates serve as valuable precursors for the generation of nitrenes, which are highly reactive intermediates used to construct new carbon-nitrogen bonds. rhhz.netresearchgate.net Transition-metal catalysts, featuring metals such as rhodium, iron, and ruthenium, are often employed to facilitate these nitrene transfer reactions. rhhz.net The process typically involves the decomposition of an in situ generated active species or the α-elimination from a carbamate with an N-oxygen substituent to form a metal-nitrenoid intermediate. rhhz.net

These reactive intermediates can then participate in a variety of synthetic transformations, including:

C-H Amination: Direct insertion of the nitrene into a carbon-hydrogen bond to form a new amine linkage. rhhz.net

Aziridination: Addition of the nitrene to an alkene to form a three-membered aziridine (B145994) ring. morressier.com

Alkene Bifunctionalization: More complex reactions where the alkene is functionalized with both the nitrogen and another group. rhhz.net

While direct studies on Benzyl (2-(methylthio)phenyl)carbamate may be limited, its carbamate structure makes it a potential candidate for such transition-metal-catalyzed transformations. researchgate.net

Hydrolytic Stability and De-protection Strategies of Carbamates

The stability of the benzyl carbamate linkage is a critical aspect of its function as a protecting group. It is generally stable under many reaction conditions but can be cleaved when desired. evitachem.com While it can be hydrolyzed under acidic conditions, this is not the most common method for its removal. evitachem.comfishersci.co.uk

The most prevalent and mildest method for cleaving a benzyl carbamate (Cbz) group is catalytic hydrogenolysis. masterorganicchemistry.com This reaction is typically performed using hydrogen gas and a palladium-on-carbon catalyst (Pd/C). commonorganicchemistry.commissouri.edu The reaction proceeds under neutral pH, which is advantageous for substrates with acid- or base-sensitive functional groups. masterorganicchemistry.com

Alternative deprotection strategies have been developed to accommodate substrates that are incompatible with hydrogenation, for example, those containing sensitive reducible groups. chemistryviews.org These methods often rely on the principles of nucleophilic acyl substitution or radical cleavage. organic-chemistry.orgresearchgate.net Lewis acids can also be used to remove the Cbz group. researchgate.net

Deprotection MethodReagentsKey Features
Catalytic HydrogenolysisH₂, Pd/CVery common, mild, neutral pH. masterorganicchemistry.comcommonorganicchemistry.com
Acidic HydrolysisConc. HCl or TFAEffective but can damage acid-sensitive groups. fishersci.co.uk
Nucleophilic Cleavage2-Mercaptoethanol, baseTolerates sulfur groups, avoids heavy metals. chemistryviews.org
Radical CleavageTributylstannyl radicalsAlternative for specific substrates. researchgate.net

This table outlines common strategies for the deprotection of benzyl carbamate (Cbz) groups.

Transformations Involving the Methylthio Group

The methylthio (-SMe) group attached to the phenyl ring offers another site for chemical modification, distinct from the carbamate linkage.

Oxidation Reactions of Sulfur Moieties

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized. The typical products of oxidation are the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. researchgate.net

Care must be taken when performing such oxidations on a molecule like this compound, as other functional groups may also be sensitive to the oxidizing agent. researchgate.net Achieving chemoselectivity—oxidizing the sulfur without affecting the aromatic ring or other parts of the molecule—is a significant challenge in synthetic chemistry. nih.gov The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions, such as the oxidation of the aromatic ring. researchgate.netrutgers.edu

Potential for Thiomethyl Substitution Reactions

The methylthio group can be replaced by other functional groups through substitution reactions. While direct nucleophilic aromatic substitution on an unactivated ring is difficult, several methods exist for this transformation. Nickel-catalyzed cross-coupling reactions with Grignard reagents have been shown to effectively replace methylthio groups on aromatic heterocycles with hydrogen, alkyl, or aryl groups. acs.org

In certain activated systems, such as substituted methylthiobenzylidene Meldrum's acids, the methylthio group can be displaced by nucleophiles like secondary amines. nih.gov These reactions proceed through a multi-step mechanism involving nucleophilic attack, proton transfer, and elimination of the methanethiolate (B1210775) leaving group. nih.gov The reactivity of the methylthio group in this compound would likely depend on the specific reaction conditions and the electronic nature of the carbamate-substituted ring. libretexts.orglibretexts.org

Reactivity of the Aromatic and Benzyl Moieties

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the carbamate linker, the sulfur-containing aromatic ring, and the benzyl group. These moieties influence the electronic and steric environment of the molecule, governing its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of this compound, the regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the phenyl ring: the carbamate group (-NHCO₂CH₂Ph) and the methylthio group (-SMe).

The carbamate group, specifically the nitrogen atom attached to the ring, is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen that can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the methylthio group is also an ortho-, para-director. The sulfur atom's lone pairs can similarly participate in resonance, activating these positions.

When two ortho-, para-directing groups are present on a benzene (B151609) ring, the position of electrophilic attack is determined by a combination of their relative activating strengths and steric hindrance. The carbamate group is generally considered a moderately activating group, while the methylthio group is a weakly activating group. Therefore, the directing influence of the carbamate substituent is expected to be dominant.

Considering the structure of this compound, the positions ortho and para to the carbamate group are C3 and C5, and C6 respectively. The positions ortho and para to the methylthio group are C1 and C3, and C6 respectively. The C1 and C2 positions are already substituted. The C3 and C6 positions are activated by both groups. However, the C6 position is para to the stronger activating carbamate group, making it a likely site for substitution. The C4 position is meta to the carbamate and ortho to the methylthio group.

Expected Regioselectivity in Electrophilic Aromatic Substitution:

PositionRelationship to -NHCO₂CH₂PhRelationship to -SMePredicted Reactivity
C3orthoorthoModerately activated, sterically hindered
C4metaorthoActivated by -SMe, deactivated by -NHCO₂CH₂Ph
C5parametaHighly activated, sterically accessible
C6orthoparaHighly activated

Based on these considerations, electrophilic attack is most likely to occur at the C5 (para to the carbamate) and C6 (ortho to the carbamate and para to the methylthio group) positions. Steric hindrance may play a role in favoring the less hindered C5 position.

Advanced Analytical and Spectroscopic Characterization for Structural and Compositional Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of Benzyl (B1604629) (2-(methylthio)phenyl)carbamate by mapping the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of Benzyl (2-(methylthio)phenyl)carbamate typically exhibits distinct signals corresponding to the aromatic protons of the benzyl and phenyl rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, the methyl (-SCH₃) protons, and the amine (-NH) proton. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, providing a carbon "fingerprint" of the compound. The spectrum shows characteristic peaks for the carbonyl carbon of the carbamate (B1207046) group, the aromatic carbons, the methylene carbon, and the methyl carbon of the thiomethyl group.

Below is a table summarizing typical NMR data for this compound, compiled from various sources. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.

¹H NMR Spectroscopic Data
AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (Phenyl & Benzyl Rings)~7.0–7.6Multiplet (m)9H
Amine Proton (-NH)~6.8–7.2Broad Singlet (br s)1H
Methylene Protons (-O-CH₂-Ph)~5.2Singlet (s)2H
Methyl Protons (-S-CH₃)~2.4Singlet (s)3H
¹³C NMR Spectroscopic Data
AssignmentChemical Shift (δ, ppm)
Carbonyl Carbon (-C=O)~153.5
Aromatic Carbons~121–138
Methylene Carbon (-O-CH₂-Ph)~67.5
Methyl Carbon (-S-CH₃)~15.0

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound.

The calculated exact mass for the protonated molecule ([M+H]⁺) of this compound (C₁₅H₁₅NO₂S) is approximately 274.0896. Experimental HRMS data showing a measured mass very close to this theoretical value provides strong evidence for the compound's identity. Fragmentation analysis, often performed in conjunction with HRMS (MS/MS), can further elucidate the structure by breaking the molecule into smaller, identifiable pieces, confirming the connectivity of the benzyl, carbamate, and methylthiophenyl moieties.

Molecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Mass (m/z)
C₁₅H₁₅NO₂S[M+H]⁺274.0896Typically within 5 ppm of calculated
[M+Na]⁺296.0716Typically within 5 ppm of calculated

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

Key vibrational frequencies include a sharp, strong absorption for the carbonyl (C=O) group of the carbamate, a band for the N-H stretch, and absorptions corresponding to C-H bonds in the aromatic rings and alkyl groups. The C-O and C-N stretching vibrations of the carbamate linkage also produce distinct signals.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Amine (N-H)Stretching~3300–3400Medium
Aromatic C-HStretching~3000–3100Medium-Weak
Aliphatic C-HStretching~2850–3000Medium-Weak
Carbonyl (C=O)Stretching~1700–1730Strong
Aromatic C=CStretching~1450–1600Variable
Carbamate C-OStretching~1220–1250Strong

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for purifying this compound from reaction mixtures and for assessing its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound with high resolution and sensitivity. A solution of the compound is passed through a column packed with a stationary phase (commonly silica-based, C18), and a liquid mobile phase (e.g., a mixture of acetonitrile (B52724) and water) carries the sample through the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and is used to identify and quantify the compound. LC coupled with mass spectrometry (LC-MS) can provide both separation and mass identification simultaneously. mdpi.com

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound. evitachem.com A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent like silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase), such as a mixture of hexanes and ethyl acetate. rsc.org As the solvent moves up the plate, it separates the components of the mixture. The position of the compound is visualized, often using UV light, and its retention factor (Rf) value is calculated. rsc.orgnih.gov This allows for a quick assessment of the presence of starting materials, intermediates, and the final product.

For the purification of this compound on a preparative scale, column chromatography is the method of choice. evitachem.com This technique operates on the same principles as TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto the top. rsc.org An eluent (solvent or solvent mixture) is then passed through the column, causing the components to move down at different rates. Fractions are collected as they exit the column, and those containing the pure compound, as identified by TLC, are combined. evitachem.com This method is effective for removing unreacted starting materials and by-products.

Computational Chemistry and Theoretical Studies on Benzyl 2 Methylthio Phenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies on analogous compounds)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules. Studies on various carbamate (B1207046) and thioether compounds provide a framework for understanding Benzyl (B1604629) (2-(methylthio)phenyl)carbamate.

DFT methods, such as B3LYP, are frequently employed to calculate key electronic descriptors. nih.govresearchgate.netscirp.org These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. nih.govnih.gov For carbamates, resonance stabilization occurs due to electron delocalization between the nitrogen and oxygen lone pairs and the carbonyl group, which influences these frontier orbitals. nih.gov

In analogous carbamate systems, linear relationships have been observed between theoretically predicted redox potentials and the calculated HOMO energies, demonstrating the predictive power of these quantum methods. nih.gov The presence of the electron-donating methylthio group (-SCH₃) and the aromatic rings in Benzyl (2-(methylthio)phenyl)carbamate would be expected to significantly influence the distribution of electron density and the energies of the frontier orbitals. DFT calculations on similar aromatic thio-compounds have been used to determine a range of thermodynamic and chemical activity descriptors, which are crucial for predicting how the molecule will interact with other species, such as biological receptors or radicals. nih.gov

Table 1: Representative Calculated Electronic Properties of Analogous Carbamate Structures Note: These values are illustrative and derived from various studies on different carbamate molecules; they are not specific to this compound.

DescriptorTypical Calculated Value (eV)Significance
EHOMO-6.0 to -7.5Electron-donating ability
ELUMO-0.5 to -2.0Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 6.5Chemical stability and reactivity
Chemical Potential (μ)-3.5 to -4.5Tendency to escape from a system
Molecular Hardness (η)2.0 to 3.25Resistance to change in electron configuration

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule dictates its physical properties and biological interactions. Molecular modeling is used to determine the most stable conformations (spatial arrangements of atoms) of a molecule.

The carbamate group [–O–C(=O)–N–] is known to be relatively rigid and planar due to the partial double-bond character of the C–N bond arising from resonance. nih.gov This rigidity leads to the existence of syn and anti (or cis and trans) conformational isomers. The energy difference between these isomers is influenced by solvent, concentration, and steric hindrance from substituent groups. acs.org For this compound, the bulky benzyl and 2-(methylthio)phenyl groups attached to the carbamate linkage would create significant steric interactions, likely favoring a specific, low-energy conformation.

Computational studies on simple molecules like methylcarbamate have utilized various levels of theory (HF, MP2, and DFT) to analyze torsional and inversion potentials, which govern the molecule's flexibility. researchgate.net For this compound, a full conformational analysis would involve calculating the potential energy surface by rotating the bonds connecting the carbamate to the benzyl and phenyl rings to identify the global energy minimum. Such calculations, performed using methods like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can accurately reproduce geometric parameters. researchgate.netscirp.org

Prediction of Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This information helps to understand reaction feasibility and kinetics.

The synthesis of carbamates can be achieved through several routes, including the Curtius rearrangement, Hofmann rearrangement, or reactions involving isocyanates or chloroformates. nih.govacs.org Computational studies can model these complex reactions step-by-step. For instance, a DFT study on the Pd(PPh₃)₄-catalyzed synthesis of a similar carbamate, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, elucidated a detailed mechanistic pathway. mdpi.com The study identified key intermediates and calculated the energy changes for each step, including ligand dissociation, dehydrogenation, and hydrogenation, confirming the energetic feasibility of the proposed catalytic cycle. mdpi.com

For this compound, a likely synthetic route involves the reaction of benzyl chloroformate with 2-(methylthio)aniline (B147308). Theoretical modeling of this reaction would involve:

Reactant Complex Formation: Modeling the initial approach and interaction of the two reactant molecules.

Transition State Search: Identifying the highest energy point along the reaction coordinate, corresponding to the formation and breaking of bonds.

Product Formation: Characterizing the final structure after the elimination of HCl.

Such studies provide deep insight into the catalyst's role and the factors controlling reaction efficiency and selectivity.

Non-Biological Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physical properties or biological activities. scienceopen.com Since this compound is a known intermediate in the synthesis of fungicides, QSPR/QSAR studies on fungicidal carbamates are highly relevant. rsc.orgrsc.org

These models are built using molecular descriptors calculated from the compound's structure. Descriptors can be topological, electronic, or steric in nature. scienceopen.com For a series of fungicidal compounds, a QSPR model could predict properties like melting point, boiling point, or surface tension, while a QSAR model could predict fungicidal efficacy (e.g., EC₅₀ values). scienceopen.comrsc.org

Recent studies have employed machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN), to build robust QSAR models for fungicides. nih.gov These models use theoretically calculated descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent fungicides. nih.gov Three-dimensional QSAR (3D-QSAR) models, which consider the 3D alignment of molecules, can provide valuable information for optimizing the structure of lead compounds. rsc.orgrsc.org The development of such models for the class of fungicides derived from this compound could accelerate the discovery of novel agrochemicals.

Table 2: Common Molecular Descriptors Used in QSPR/QSAR Models for Fungicides

Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Partial atomic chargesReactivity, Polarity, Electrostatic interactions
TopologicalConnectivity indices, Wiener indexMolecular size, branching, and shape
Steric/3DMolecular volume, Surface area, CoMFA/CoMSIA fieldsMolecular shape, size, and field interactions
ThermodynamicHeat of formation, Solvation energyMolecular stability and solubility

Exploration of Non Biological Applications and Industrial Relevance

Utility as Synthetic Intermediates in Complex Molecule Construction

Benzyl (B1604629) (2-(methylthio)phenyl)carbamate holds significant value as a precursor in the synthesis of complex organic molecules, most notably in the construction of benzofuran derivatives. Benzofurans are a class of heterocyclic compounds widely found in natural products and are of considerable interest due to their diverse biological activities.

A key synthetic application involves the use of benzyl carbamate (B1207046), a core component of the title compound, in a one-pot synthesis to produce 2-(het)aryl/alkyl-3-cyanobenzofurans. nih.gov The process begins with the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate. This reaction generates crucial α-(het)aroyl-α-(2-bromoaryl)acetonitrile intermediates. These intermediates then undergo an in-situ copper-catalyzed intramolecular O-arylation, a type of cross-coupling reaction, which results in the formation of the benzofuran ring system in high yields. nih.gov

The mechanism for the formation of the key acetonitrile (B52724) intermediate from the reaction with benzyl carbamate has been studied. For instance, the reaction of 2-(2-bromophenyl)-3-(methylthio)-3-phenylacrylonitrile with benzyl carbamate at 60°C leads to a mixture containing the desired α-(2-bromophenyl)-α-(benzoyl)acetonitrile. nih.gov This intermediate is then primed for the subsequent cyclization step. The efficiency and one-pot nature of this sequence highlight the utility of carbamate structures in building complex heterocyclic frameworks.

Table 1: Benzofuran Synthesis via Benzyl Carbamate Intermediate

Starting MaterialReagentKey IntermediateCatalystFinal ProductReference
2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitrileBenzyl Carbamateα-(het)aroyl-α-(2-bromoaryl)acetonitrileCopper(I)2-(het)aryl/alkyl-3-cyanobenzofuran nih.gov

Development as Photolabile Protecting Groups in Chemical Synthesis and Materials Science

Photolabile protecting groups (PPGs), or "caging groups," are moieties that can be removed from a molecule using light, offering precise spatiotemporal control over the release of active compounds. nih.govnih.gov The development of novel PPGs is a significant area of research, focusing on optimizing properties such as absorption wavelength, quantum yield, and aqueous stability. nih.gov

The structure of Benzyl (2-(methylthio)phenyl)carbamate contains a carbamate linkage, a functional group frequently used in PPGs to mask amines, alcohols, and other functional groups. nih.govthieme-connect.de The general strategy involves attaching a substrate to a photo-responsive chromophore, such as an o-nitrobenzyl or coumarin group, via a carbamate bond. nih.govnih.gov Upon irradiation with light of a specific wavelength, the chromophore undergoes a photochemical reaction that leads to the cleavage of the carbamate, releasing the active molecule and a non-toxic byproduct. nih.gov

The development of new PPGs often involves modifying known photolabile scaffolds to fine-tune their properties. The benzyl carbamate portion of the title compound is analogous to the carboxybenzyl (Cbz) group, a well-established protecting group in peptide synthesis. masterorganicchemistry.com While the standard Cbz group is typically removed by hydrogenation, modifications to the benzyl ring can impart photolability. For example, the introduction of a nitro group in the ortho position creates the classic and widely studied o-nitrobenzyl PPG scaffold. nih.gov

The (2-(methylthio)phenyl) group on the carbamate nitrogen in this compound represents a modification that could be investigated for its influence on the molecule's photophysical properties. The thioether group's electron-donating nature and its position on the phenyl ring could potentially alter the absorption spectrum or the efficiency of photocleavage, making it a candidate for development into a novel PPG for applications in chemical synthesis and materials science.

Table 2: Common Photolabile Protecting Group Scaffolds and Linkages

PPG ScaffoldTypical LinkageFunctional Group ProtectedCleavage Method
o-NitrobenzylEster, Carbamate, EtherCarboxylic Acids, Amines, AlcoholsUV Irradiation
Coumarin-basedCarbonate, Carbamate, Phosphate (B84403)Alcohols, Amines, PhosphatesVisible Light Irradiation
PhenacylEster, CarbamateCarboxylic Acids, AminesUV Irradiation

Investigation in Corrosion Inhibition Systems

The investigation of organic molecules for corrosion inhibition is driven by the need to protect metals in various industrial environments. Effective inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that shields it from corrosive agents. nih.govwikipedia.org The efficiency of an inhibitor is often linked to the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in its structure, which facilitate coordination with the metal surface.

While this compound itself has not been extensively studied as a corrosion inhibitor, related compounds containing the methylthiophenyl moiety have demonstrated significant efficacy. nih.gov Studies on molecules such as 2-[4-(methylthio) phenyl] acetohydrazide and its derivatives have shown them to be efficient, mixed-type corrosion inhibitors for steel in hydrochloric acid solutions. nih.gov The inhibitive action is attributed to the adsorption of the organic molecules onto the steel surface. nih.gov

The structure of this compound possesses several features that make it a promising candidate for investigation in corrosion inhibition systems:

Sulfur Atom: The thioether group provides a sulfur atom, which is known to have a strong affinity for metal surfaces.

Nitrogen and Oxygen Atoms: The carbamate group contains both nitrogen and oxygen atoms, which can also act as coordination sites.

Aromatic Rings: The two phenyl rings provide a source of π-electrons, which can enhance the adsorption process onto the metal.

The combination of these functional groups suggests that the molecule could form a stable, protective film on a metal surface, thereby impeding both anodic and cathodic corrosion reactions. This makes it a subject worthy of investigation for applications in corrosion science, based on the established performance of structurally related methylthiophenyl compounds.

Role in Catalyst Design and Ligand Development

The carbamate functional group is a versatile ligand in coordination chemistry and can play a significant role in the design of metal catalysts. Metal carbamato complexes, which feature a carbamate group bound to a metal center, are involved in various catalytic processes, including CO2 activation. The carbamate ligand is typically monoanionic and can coordinate to a metal in different ways, influencing the catalyst's electronic and steric properties.

This compound offers multiple potential coordination sites, making it an interesting candidate for ligand development:

Carbamate Group: The oxygen and nitrogen atoms of the carbamate moiety can coordinate to a metal center. The addition of N-donor ligands to catalyst systems has been shown to improve performance in certain reactions, such as the synthesis of carbamates using zinc catalysts. chemrxiv.org

Thioether Sulfur: The sulfur atom of the methylthio group provides an additional soft donor site that can bind to transition metals.

The potential for this molecule to act as a bidentate (N,S or O,S) or even tridentate (O,N,S) ligand could lead to the formation of stable chelate complexes with various metals. Such complexes are often sought after in catalysis because they can provide enhanced stability and selectivity compared to catalysts with monodentate ligands. The specific combination of a carbamate and a thioether donor set could be tailored for applications in areas like cross-coupling reactions, hydrogenations, or polymerization, depending on the chosen metal center. The general applicability of carbamates in forming metal complexes provides a strong basis for exploring this compound in ligand design and homogeneous catalysis.

Emerging Research Directions and Future Perspectives

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The synthesis of carbamates, including Benzyl (B1604629) (2-(methylthio)phenyl)carbamate, has traditionally relied on methods that often involve hazardous reagents like phosgene (B1210022) and its derivatives. researchgate.netgoogle.com The principles of green chemistry aim to mitigate these issues by developing more environmentally benign and efficient synthetic routes. uniroma1.itresearchgate.net Future research is increasingly focused on sustainable alternatives that reduce waste, avoid toxic substances, and improve atom economy.

Key innovations in this area include:

Carbon Dioxide (CO₂) as a C1 Source: Utilizing CO₂ as an abundant, non-toxic, and renewable C1 feedstock is a primary goal in green carbamate (B1207046) synthesis. psu.edu Research is directed towards the three-component coupling of an amine (2-(methylthio)aniline), CO₂, and an alkylating agent (benzyl halide) under mild conditions. chemistryviews.orgacs.org The development of efficient catalyst systems, such as polymer-supported bases like PS-DBU (polystyrene-supported 1,8-diazabicyclo[5.4.0]undec-7-ene), allows for catalyst recycling and simplified product purification. chemistryviews.org

Catalyst-Free and Metal-Free Methodologies: To further enhance the sustainability profile, methods that eliminate the need for metal catalysts are being explored. A novel approach involves the direct transformation of Boc-protected amines into carbamates using a simple base like lithium tert-butoxide, which avoids toxic reagents and metal catalysts altogether. nih.govrsc.org Another green method involves the reaction of arylamines with CO₂ in the presence of a base like DBU to form a carbamic acid intermediate, which is then dehydrated to an isocyanate and trapped with an alcohol. organic-chemistry.org

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to carbamates. Promiscuous esterases have been shown to effectively catalyze the synthesis of carbamates from various amines and carbonates in aqueous media, achieving high yields. nih.gov Exploiting an esterase from Pyrobaculum calidifontis (PestE) could enable the synthesis of Benzyl (2-(methylthio)phenyl)carbamate in water, significantly reducing the reliance on organic solvents. nih.gov

Alternative Carbonyl Sources: Research into replacing phosgene with safer alternatives like dimethyl carbonate (DMC) or urea (B33335) is ongoing. researchgate.net Indium triflate has been shown to catalyze the synthesis of primary carbamates from alcohols and urea, an eco-friendly carbonyl source. organic-chemistry.org

Table 1: Comparison of Green Synthesis Strategies for Carbamates
StrategyKey Reagents/CatalystsAdvantagesPotential ChallengesReference
CO₂ UtilizationCO₂, Amine, Alkyl Halide, Base (e.g., DBU, Cs₂CO₃)Uses renewable C1 source, non-toxic, abundant.Requires optimization of catalysts and reaction conditions (pressure, temperature). psu.educhemistryviews.orgacs.org
Catalyst-Free MethodsBoc-protected amine, Base (e.g., t-BuOLi)Avoids metal catalysts and toxic reagents, aligns with sustainability principles.May require pre-functionalization of the amine (Boc-protection). nih.govrsc.org
BiocatalysisEsterases (e.g., PestE), Amine, CarbonateHigh selectivity, mild reaction conditions (aqueous media), environmentally friendly.Enzyme stability and substrate scope may be limiting. nih.gov
Alternative CarbonylsUrea, Dimethyl Carbonate (DMC), Catalyst (e.g., Indium triflate)Avoids highly toxic phosgene.May require higher temperatures or specific catalysts. researchgate.netorganic-chemistry.org

Investigation of Solid-State Properties and Crystal Engineering

The solid-state properties of an active pharmaceutical ingredient, such as crystallinity, polymorphism, and solubility, are critical for its performance and formulation. For this compound, a systematic investigation into these properties is a crucial future direction. Crystal engineering principles can be applied to predictably design and control the assembly of molecules in the solid state to achieve desired physical and chemical properties.

Future research in this area should focus on:

Polymorph Screening: Investigating whether this compound can exist in multiple crystalline forms (polymorphs). Different polymorphs can have distinct solubilities, stabilities, and bioavailability. A thorough screening using various solvents and crystallization conditions is necessary.

Single Crystal X-ray Diffraction: Obtaining a high-quality single crystal is essential for elucidating the precise three-dimensional molecular structure, conformation, and intermolecular interactions, such as hydrogen bonding and π-stacking. The carbamate functionality is known to participate in hydrogen bonding, which can influence crystal packing. acs.org

Co-crystallization: Exploring the formation of co-crystals with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) could be a strategy to modulate the physicochemical properties of the compound, such as solubility and dissolution rate, without altering the chemical structure of the active molecule.

Computational Modeling: Using computational tools to predict crystal structures and understand the energetics of different packing arrangements can guide experimental efforts in polymorph screening and co-crystal design.

Table 2: Techniques for Solid-State Characterization
TechniqueInformation Obtained
Single Crystal X-ray Diffraction (SC-XRD)Definitive molecular and crystal structure, bond lengths, bond angles, intermolecular interactions.
Powder X-ray Diffraction (PXRD)Crystalline phase identification, polymorphism analysis, determination of crystallinity.
Differential Scanning Calorimetry (DSC)Melting point, enthalpy of fusion, glass transitions, detection of polymorphic transitions.
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, presence of solvates.
Hot-Stage Microscopy (HSM)Visual observation of thermal events like melting, desolvation, and phase transitions.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, better reproducibility, and straightforward scalability. d-nb.infothieme-connect.de Integrating the synthesis of this compound into a flow and automated system represents a significant step towards modern, efficient manufacturing.

Future perspectives in this domain include:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound could enable safer handling of potentially hazardous intermediates and reagents at elevated temperatures and pressures. d-nb.info For instance, reactions like the Curtius rearrangement, a potential route to the isocyanate intermediate, are well-suited for flow chemistry due to the generation of potentially explosive azide (B81097) intermediates. beilstein-journals.orgucd.ie

Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, reagent stoichiometry, catalyst loading) to quickly identify optimal conditions. This high-throughput experimentation accelerates process development and improves efficiency. wikipedia.org

Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous sequence without isolating intermediates. ucd.ie A potential telescoped synthesis of the target compound could involve the in-situ generation of an isocyanate followed immediately by its reaction with benzyl alcohol in a subsequent reactor module, minimizing handling and potential side reactions. beilstein-journals.org

In-line Purification and Analysis: Integrating purification units (e.g., scavengers, liquid-liquid extraction) and analytical tools directly into the flow path allows for real-time monitoring and control, ensuring high product purity and process consistency.

Table 3: Comparison of Batch vs. Flow Synthesis for Carbamates
ParameterBatch SynthesisFlow SynthesisReference
SafetyHigher risk with hazardous intermediates and exotherms at large scale.Improved safety due to small reactor volumes and superior heat control. d-nb.info
ScalabilityComplex, often requires re-optimization.Simpler, achieved by extending run time ("scaling-out"). thieme-connect.de
Heat & Mass TransferOften limited, can lead to gradients and side products.Excellent, due to high surface-area-to-volume ratio. d-nb.info
ReproducibilityCan vary between batches.High, due to precise control over parameters. wikipedia.org
Process ControlManual or semi-automated control of discrete steps.Enables steady-state operation with real-time monitoring and automation. d-nb.info

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

A deep understanding of reaction mechanisms, kinetics, and the behavior of intermediates is vital for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for the real-time observation of chemical transformations as they occur in the reaction vessel, providing invaluable mechanistic insights without the need for quenching and sampling.

Future research should leverage these techniques to study the synthesis of this compound:

In situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR)-FTIR are powerful for tracking the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands (e.g., the appearance of the carbamate C=O stretch, disappearance of an isocyanate N=C=O stretch). frontiersin.orgmdpi.com This data can be used to determine reaction kinetics and endpoints.

In situ Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for monitoring reactions in aqueous or polar solvent systems. It can provide structural information and is effective for observing non-polar functional groups and symmetric vibrations.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR setups can be integrated with synthesis reactors to provide detailed structural information on all species present in the reaction mixture, enabling unambiguous identification of intermediates and byproducts.

Process Analytical Technology (PAT): The integration of these in situ techniques into a PAT framework for the synthesis of this compound would enable real-time process control. By continuously monitoring critical process parameters and quality attributes, adjustments can be made during the synthesis to ensure efficiency and consistent product quality.

Table 4: Advanced Spectroscopic Techniques for Reaction Monitoring
TechniqueType of InformationApplication in Carbamate Synthesis
In situ FTIR (ATR)Concentration profiles of functional groups (e.g., C=O, N=C=O, N-H).Monitoring isocyanate intermediate formation and consumption; determining reaction kinetics and endpoint.
In situ RamanVibrational information, complementary to IR; good for symmetric bonds.Tracking reactants and products in aqueous or highly polar media.
In situ NMRDetailed molecular structure of all soluble species.Unambiguous identification of transient intermediates and byproducts; mechanistic studies.
UV-Vis SpectroscopyConcentration of chromophoric species.Monitoring reactions involving colored reactants or intermediates.

Q & A

Q. Table 1: Synthetic Conditions for Analogous Carbamates

Reagent SystemSolventTemperatureYieldReference
Cbz-Cl, Et₃NDCM0–5°C70%
Cbz-Cl, DMAPTHFRT85%

What spectroscopic and chromatographic methods are critical for characterizing this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., ¹H: δ 5.0–5.2 ppm for benzyl -CH₂-; δ 2.5 ppm for S-CH₃). Aromatic protons appear as multiplets between δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks. For example, a related compound (C₂₁H₁₇FN₆O₂) has m/z 404.405 .
  • HPLC Purity Analysis : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .

Q. Table 2: Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)ESI-MS ([M+H]⁺)
This compound*5.10 (s, 2H), 2.48 (s, 3H)304.3 (calc.)
Analog from 5.08 (s, 2H), 7.3–7.5 (m)594.2

*Predicted based on analogs .

How does the methylthio (-SMe) substituent influence the compound’s reactivity and stability in biological assays?

Level: Advanced
Methodological Answer:
The -SMe group is electron-donating, which may:

  • Enhance Metabolic Stability : Resist oxidative degradation compared to -OH or -NH₂ groups, as sulfur is less prone to cytochrome P450 oxidation .
  • Alter Solubility : The hydrophobic -SMe group reduces aqueous solubility, requiring DMSO or cyclodextrin for in vitro assays .
  • Reactivity in Cross-Coupling : The thioether can participate in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) if deprotected .

Experimental Design Tip : Use DFT calculations to predict electronic effects on carbamate hydrolysis kinetics. Compare with analogs lacking -SMe .

What are the challenges in assessing in vivo efficacy, and how can pharmacokinetic (PK) parameters be optimized?

Level: Advanced
Methodological Answer:

  • Bioavailability Challenges : Low solubility and first-pass metabolism require formulation strategies (e.g., nanoemulsions ).
  • PK Optimization :
    • Prodrug Design : Introduce ester moieties for improved absorption.
    • Metabolite Profiling : Use LC-MS/MS to identify major metabolites (e.g., sulfoxide derivatives via -SMe oxidation) .
  • In Vivo Models : Dose at 10–50 mg/kg in rodent models, monitoring plasma concentrations over 24h .

How should researchers resolve contradictions in stability data under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor via HPLC:
    • Hydrolysis : Degrades in acidic/basic conditions (t½ < 24h at pH 2 or 12) .
    • Thermal Stability : Stable at 25°C for 6 months if stored desiccated .
  • Contradiction Resolution : Discrepancies arise from impurity content. Use recrystallization (ethanol/water) to achieve >99% purity before testing .

What safety precautions are essential given conflicting hazard classifications?

Level: Basic
Methodological Answer:

  • Contradictory Evidence : While some SDS sheets report "no known hazards" , structural analogs (e.g., benzyl cinnamate) require respiratory protection during aerosolization .
  • Preventive Measures :
    • Use fume hoods and nitrile gloves during synthesis.
    • Avoid skin contact (irritation risk) and monitor for sulfoxide metabolite toxicity .

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